L-Alanine, N-methyl-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Tert-butyl (2S)-2-(methylamino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (2S)-2-(methylamino)propanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (2S)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)propanoic acid, which can then interact with biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl (2S)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Tert-butyl (2S)-2-(methylamino)propanoate is unique due to the presence of both a tert-butyl group and a methylamino group, which confer distinct reactivity and potential biological activity compared to other tert-butyl esters .
Properties
CAS No. |
114525-98-3 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m0/s1 |
InChI Key |
XDNKVSNTIKZEMC-LURJTMIESA-N |
SMILES |
CC(C(=O)OC(C)(C)C)NC |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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